1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione
CAS No.: 62592-01-2
Cat. No.: VC17589055
Molecular Formula: C22H17NO4S
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione - 62592-01-2](/images/structure/VC17589055.png)
Specification
CAS No. | 62592-01-2 |
---|---|
Molecular Formula | C22H17NO4S |
Molecular Weight | 391.4 g/mol |
IUPAC Name | 1-amino-4-hydroxy-2-(2-phenoxyethylsulfanyl)anthracene-9,10-dione |
Standard InChI | InChI=1S/C22H17NO4S/c23-20-17(28-11-10-27-13-6-2-1-3-7-13)12-16(24)18-19(20)22(26)15-9-5-4-8-14(15)21(18)25/h1-9,12,24H,10-11,23H2 |
Standard InChI Key | ZUNLYCYGYIWJQS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OCCSC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione has the molecular formula C₂₂H₁₇NO₄S and a molar mass of 391.44 g/mol . Its IUPAC name reflects the anthracene-9,10-dione core substituted at positions 1, 2, and 4 with amino, (2-phenoxyethyl)sulfanyl, and hydroxy groups, respectively. Key synonyms include:
Table 1: Key Identifiers of 1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione
Property | Value |
---|---|
CAS Number | 588674-68-4 |
Molecular Formula | C₂₂H₁₇NO₄S |
Molar Mass | 391.44 g/mol |
Synonyms | DTXSID10614177, SCHEMBL11761460 |
Structural Features and Bonding
The anthracenedione core provides a planar, conjugated π-system, while substituents introduce steric and electronic variations. The sulfanyl group (–S–) at position 2 enhances electron delocalization, potentially influencing redox properties. The 2-phenoxyethyl moiety adds hydrophobicity, which may affect solubility and intermolecular interactions . Computational models predict moderate polarity due to the hydroxy and amino groups, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing
Industrial Production
Parchem (CAS 588674-68-4) lists this compound under "Specialty Materials," indicating niche industrial applications, though specific production scales remain undisclosed . Challenges in synthesis likely include purifying the product from regioisomers and managing the reactivity of the sulfanyl group under oxidative conditions.
Physicochemical Properties
Thermal and Solubility Characteristics
Spectroscopic Profiles
UV-Vis Spectroscopy: The anthracenedione core absorbs strongly in the visible range (λₘₐₓ ~400–500 nm), typical for quinoid structures . Substituents may cause bathochromic shifts due to extended conjugation.
NMR Spectroscopy: Expected signals include:
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¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), –NH₂ (δ 5.0–6.0 ppm), –OH (δ 4.5–5.5 ppm).
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¹³C NMR: Quinone carbonyls (δ 180–190 ppm), aromatic carbons (δ 110–150 ppm) .
Future Research Directions
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